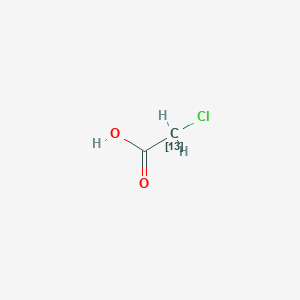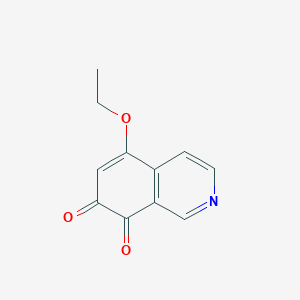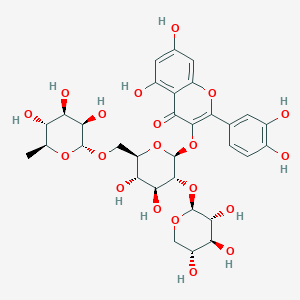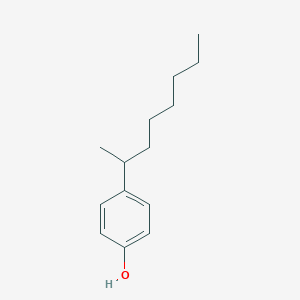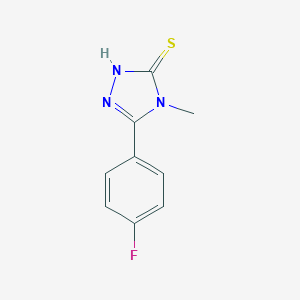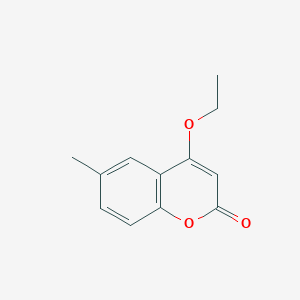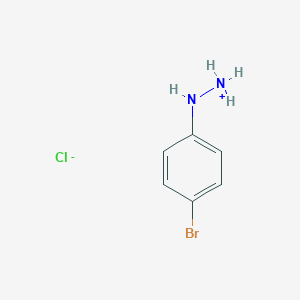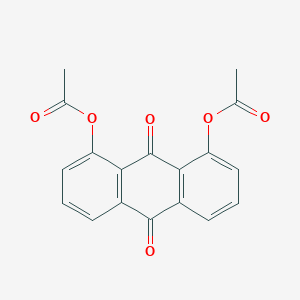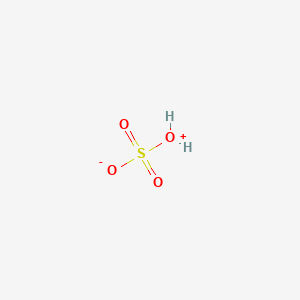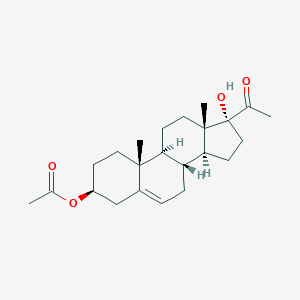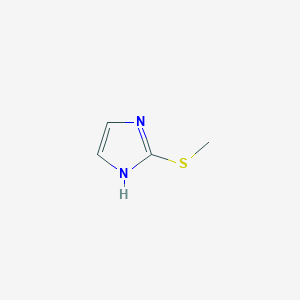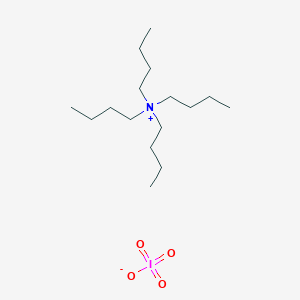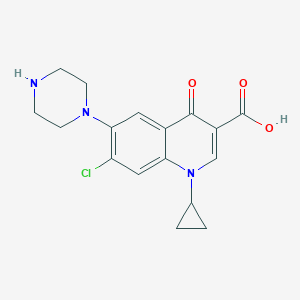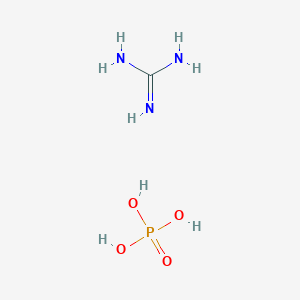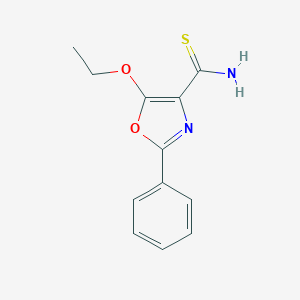
5-Ethoxy-2-phenyloxazole-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-phenyloxazole-4-carbothioamide, also known as EPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and cell division. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Effets Biochimiques Et Physiologiques
5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for 5-Ethoxy-2-phenyloxazole-4-carbothioamide research. In cancer research, future studies could focus on optimizing the synthesis method to improve the efficacy and selectivity of 5-Ethoxy-2-phenyloxazole-4-carbothioamide. In Alzheimer's disease and Parkinson's disease research, future studies could focus on developing novel formulations of 5-Ethoxy-2-phenyloxazole-4-carbothioamide that can cross the blood-brain barrier and target specific regions of the brain. Additionally, future studies could investigate the potential synergistic effects of 5-Ethoxy-2-phenyloxazole-4-carbothioamide with other compounds or therapies.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbothioamide can be achieved through a multi-step process that involves the reaction of 2-phenyl-4,5-dihydro-1,3-oxazole with ethyl isothiocyanate, followed by the reaction with thiosemicarbazide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
5-Ethoxy-2-phenyloxazole-4-carbothioamide has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
128242-93-3 |
|---|---|
Nom du produit |
5-Ethoxy-2-phenyloxazole-4-carbothioamide |
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
5-ethoxy-2-phenyl-1,3-oxazole-4-carbothioamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-15-12-9(10(13)17)14-11(16-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,17) |
Clé InChI |
DHJOPXLDKYOMKT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N |
SMILES canonique |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N |
Synonymes |
5-Ethoxy-2-phenyloxazole-4-carbothioamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



